molecular formula C17H21NO2 B2613330 1-[(4-Nitrophenyl)methyl]adamantane CAS No. 7131-12-6

1-[(4-Nitrophenyl)methyl]adamantane

Cat. No.: B2613330
CAS No.: 7131-12-6
M. Wt: 271.36
InChI Key: HSLVTMKDGZBGKT-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]adamantane is a compound that belongs to the adamantane family, characterized by its unique tricyclic cage structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including medicinal chemistry, nanomaterials, and catalysis . The presence of a nitrophenyl group in this compound adds to its reactivity and potential for functionalization.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]adamantane typically involves the functionalization of adamantane derivatives. . This process often involves the use of radical initiators and specific reaction conditions to achieve high yields. Industrial production methods may include large-scale radical reactions or catalytic processes to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]adamantane undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]adamantane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]adamantane can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-18(20)16-3-1-12(2-4-16)8-17-9-13-5-14(10-17)7-15(6-13)11-17/h1-4,13-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLVTMKDGZBGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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